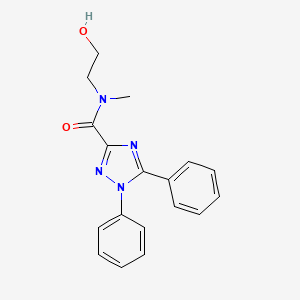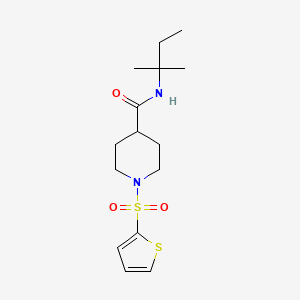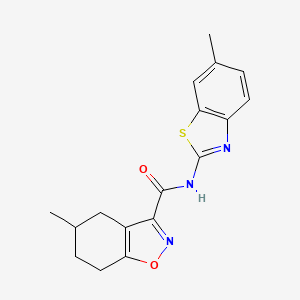![molecular formula C14H17NO4 B4677937 N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4677937.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide, also known as MDMA, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is classified as a Schedule I drug in the United States, which means it has a high potential for abuse and no accepted medical use. However, scientific research has shown that MDMA has therapeutic potential for treating certain mental health conditions.
Mechanism of Action
N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. Dopamine is a neurotransmitter that regulates pleasure and reward. Norepinephrine is a neurotransmitter that regulates the body's response to stress. By increasing the levels of these neurotransmitters, N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide can produce feelings of euphoria, empathy, and emotional openness.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin. Cortisol is a stress hormone that prepares the body for fight or flight. Oxytocin is a hormone that is associated with social bonding and trust.
Advantages and Limitations for Lab Experiments
N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide has several advantages and limitations for lab experiments. One advantage is that it produces consistent and predictable effects on the brain and body. This makes it useful for studying the neurochemistry of emotions and social behavior. However, N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide is a controlled substance and is difficult to obtain for research purposes. It is also illegal to administer N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide to human subjects without approval from regulatory agencies.
Future Directions
There are several future directions for N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide research. One area of interest is the use of N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide in the treatment of other mental health conditions, such as addiction and eating disorders. Another area of interest is the development of new synthetic compounds that have similar therapeutic effects to N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide but with fewer side effects. Additionally, there is a need for more research on the long-term effects of N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide use on the brain and body.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide has been studied for its potential therapeutic effects in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. Clinical trials have shown that N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide-assisted psychotherapy can help patients overcome the emotional barriers that prevent them from processing traumatic memories. N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide has also been studied for its potential use in couples therapy, as it can enhance empathy and communication between partners.
properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(15-14(16)12-3-2-6-17-12)10-4-5-11-13(7-10)19-8-18-11/h4-5,7,9,12H,2-3,6,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLOILGPQZSJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4,5-dimethyl-2-{[(3-methyl-5-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4677864.png)
![9-methyl-3-[(5-nitro-2-thienyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4677872.png)
![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4677883.png)
![5-imino-2-(4-methylphenyl)-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4677897.png)


![2-(4-morpholinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4677913.png)
![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4677920.png)

![7-{2-[4-(difluoromethoxy)phenyl]-2-oxoethoxy}-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B4677933.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4677954.png)